molecular formula C10H19NO2 B13340879 Ethyl 2-(2-methyl-4-piperidyl)acetate

Ethyl 2-(2-methyl-4-piperidyl)acetate

Cat. No.: B13340879
M. Wt: 185.26 g/mol
InChI Key: TUNOZOLGUBFDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-methyl-4-piperidyl)acetate is a piperidine derivative featuring a methyl group at the 2-position of the piperidine ring and an ethyl acetate moiety at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and metabolic pathways . Its synthesis typically involves esterification or alkylation reactions, leveraging the nucleophilic nature of the piperidine nitrogen and the reactivity of the acetate group.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 2-(2-methylpiperidin-4-yl)acetate

InChI

InChI=1S/C10H19NO2/c1-3-13-10(12)7-9-4-5-11-8(2)6-9/h8-9,11H,3-7H2,1-2H3

InChI Key

TUNOZOLGUBFDSM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCNC(C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methyl-4-piperidyl)acetate typically involves the reaction of 2-methyl-4-piperidone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methyl-4-piperidyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Ethyl 2-(2-methyl-4-piperidyl)acetate is an organic ester compound derived from 2-methyl-4-piperidone and ethyl bromoacetate. It has a molecular weight of approximately 185.26 g/mol and the IUPAC name ethyl 2-(2-methylpiperidin-4-yl)acetate. This compound is of interest in medicinal chemistry because it exhibits significant biological activity and may serve as a building block for developing biologically active compounds.

Applications in Chemical and Pharmaceutical Research

This compound is used in the chemical industry as an intermediate in the synthesis of complex organic molecules. It is also explored in pharmaceuticals for its potential therapeutic applications. Research suggests it may have analgesic and anesthetic properties.

Biological Activity

Research indicates that this compound interacts with neurotransmitter receptors, which influences pain pathways and potentially provides analgesic effects. Studies focus on its interactions with biological systems to understand the specific pathways and targets involved, highlighting its relevance in pharmacology and therapeutic applications.

Structural Comparison with Piperidine Derivatives

This compound shares structural similarities with other piperidine derivatives, but also exhibits unique aspects.

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-(piperidin-4-yl)acetatePiperidine ring without methyl substitutionLacks the methyl group at position 2
Methyl 2-(piperidin-4-yl)acetateMethyl group instead of ethylDifferent alkyl substitution affecting properties
Ethyl piperidine-4-carboxylateCarboxylic acid instead of esterDifferent functional group leading to distinct reactivity
Ethyl 4-methylpiperidine-4-carboxylateMethyl substitution on the piperidine ringAlters biological activity compared to ethyl derivative

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methyl-4-piperidyl)acetate involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Backbone

Ethyl 2-(piperidin-4-yl)acetate
  • Structural Difference : Lacks the 2-methyl substitution on the piperidine ring.
  • Physicochemical Properties : Lower molecular weight (MW: ~185.2 g/mol) compared to the methyl-substituted analogue (MW: ~199.3 g/mol). LogP is reduced due to decreased hydrophobicity .
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate
  • Structural Difference : Incorporates a benzyl group at the 1-position and a double bond (ylidene) in the piperidine ring.
  • Impact : The benzyl group increases lipophilicity (LogP: ~3.1), while the ylidene group introduces rigidity, affecting conformational flexibility and receptor interactions .
2,2,6,6-Tetramethylpiperidin-4-yl acetate derivatives
  • Structural Difference : Contains four methyl groups at the 2,6-positions of the piperidine ring.
  • Impact : Enhanced steric bulk reduces metabolic degradation, improving pharmacokinetic stability. However, solubility in aqueous media is significantly lowered .

Heterocyclic Analogues

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate
  • Structural Difference : Replaces the piperidine ring with a benzofuran system substituted with bromo and ethylsulfinyl groups.
  • Impact : The aromatic benzofuran core increases π-π stacking interactions in crystal structures, while sulfinyl groups introduce polarity (PSA: ~89.9 Ų) .
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
  • Structural Difference: Features a pyrimidinone ring with butyl and methyl substituents.
  • Impact: The pyrimidinone ring participates in hydrogen bonding (e.g., C=O⋯H-N interactions), enhancing binding to enzymes like dihydrofolate reductase .

Imidazole and Triazole Derivatives

Ethyl 2-(2-phenyl-5-(3,4,5-trimethoxyphenyl)-1H-imidazol-4-yl)acetate
  • Structural Difference : Contains an imidazole ring with aromatic substituents.
  • Impact : The trimethoxyphenyl group enhances anti-proliferative activity against cancer cells by modulating tubulin polymerization .
Ethyl 2-hydroxy-2-[5-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]acetate
  • Structural Difference : Includes a triazole ring and a hydroxyl group.
  • Impact : The hydroxyl group facilitates hydrogen bonding with biological targets, such as bacterial efflux pumps, improving antimicrobial efficacy .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) LogP PSA (Ų) Notable Applications
Ethyl 2-(2-methyl-4-piperidyl)acetate Piperidine 2-methyl, 4-acetate 199.3 1.8 38.5 Neurological research
Ethyl 2-(piperidin-4-yl)acetate Piperidine 4-acetate 185.2 1.2 38.5 Enzyme inhibition studies
Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate Piperidine (ylidene) 1-benzyl, 4-acetate 285.4 3.1 55.8 Antiallergic agents
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Benzofuran 5-bromo, 3-ethylsulfinyl 347.2 2.5 89.9 Crystallography studies
Ethyl 2-(2-butyl-4-methyl-6-oxopyrimidin-5-yl)acetate Pyrimidinone 2-butyl, 4-methyl, 6-oxo 254.3 2.0 66.4 Pharmaceutical reference

Biological Activity

Ethyl 2-(2-methyl-4-piperidyl)acetate, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, which is known for its significant role in various biological mechanisms. The compound's structure can be represented as follows:

C1H1N1C1H1O1\text{C}_1\text{H}_1\text{N}_1\text{C}_1\text{H}_1\text{O}_1

This structure contributes to its interaction with various biological targets, making it a candidate for therapeutic applications.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study showed that certain piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Table 1: Cytotoxicity of Piperidine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compoundFaDu (hypopharyngeal)TBDInduction of apoptosis
BleomycinFaDuTBDDNA damage
EF24VariousTBDIKKb inhibition and NF-κB pathway modulation

Neurological Effects

The compound has also been investigated for its potential in treating neurological disorders. Piperidine derivatives are known to interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This compound may exhibit dual inhibitory effects on these enzymes, which could lead to improved cognitive function .

Case Study: Dual Inhibition of Cholinesterases

In a study examining the effects of piperidine derivatives on cholinesterases, this compound demonstrated significant inhibition of AChE activity, suggesting its potential as a therapeutic agent for Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit AChE and BuChE contributes to its neuroprotective effects.
  • Induction of Apoptosis : Its cytotoxic effects on cancer cells are likely mediated through apoptosis pathways, including mitochondrial dysfunction and activation of caspases .
  • Antioxidant Properties : Some studies suggest that piperidine derivatives possess antioxidant capabilities, which may play a role in mitigating oxidative stress associated with cancer and neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-methyl-4-piperidyl)acetate, and what reaction conditions optimize yield?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. A base (e.g., NaOH or K₂CO₃) is often used to deprotonate the piperidine nitrogen, facilitating reaction with ethyl bromoacetate or similar reagents. Solvents like ethanol or methanol are employed under reflux conditions (60–80°C). For example, cesium carbonate and EDCI hydrochloride have been used as catalysts in analogous piperidine derivatives to enhance reaction efficiency . Key parameters include:

  • Reagent ratios : Stoichiometric excess of ethyl bromoacetate (1.2–1.5 eq) improves conversion.
  • Temperature : Higher yields (>70%) are achieved at 70–80°C.
  • Workup : Acid-base extraction or column chromatography isolates the product .

Q. How does the reactivity of this compound compare to other piperidine esters?

The 2-methyl and ester groups influence reactivity:

  • Oxidation : The methyl group stabilizes intermediates, reducing susceptibility to strong oxidants (e.g., KMnO₄) compared to unsubstituted piperidine derivatives.
  • Reduction : LiAlH₄ reduces the ester to ethanol derivatives, but steric hindrance from the methyl group slows reaction kinetics.
  • Substitution : The piperidine nitrogen undergoes alkylation or acylation, though regioselectivity depends on steric and electronic effects .

Q. What biological activities are associated with this compound?

Piperidine derivatives exhibit enzyme inhibition (e.g., acetylcholinesterase) and receptor modulation (e.g., sigma-1 receptors). This compound’s ester group enhances membrane permeability, making it a candidate for central nervous system (CNS) drug precursors. In vitro assays (e.g., fluorescence-based enzyme inhibition) are used to validate activity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of this compound?

Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or impurities. Methodological solutions include:

  • Dose-response curves : Confirm activity across multiple concentrations (e.g., 1–100 µM).
  • Analytical validation : Use HPLC-MS (≥95% purity) to rule out byproducts.
  • Structural analogs : Compare with derivatives (e.g., hydroxyl or amino-substituted piperidines) to isolate functional group contributions .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

Chiral resolution or asymmetric catalysis (e.g., chiral Lewis acids) can enhance enantiomeric excess (ee). For example:

  • Chiral HPLC : Resolve racemic mixtures using cellulose-based columns.
  • Kinetic resolution : Enzymes like lipases selectively hydrolyze one enantiomer.
  • Circular dichroism (CD) : Monitor ee during reaction progression .

Q. How can computational methods predict metabolic pathways for this compound?

Tools like PISTACHIO and Reaxys predict phase I/II metabolism. Key steps:

  • Ester hydrolysis : Likely hepatic conversion to carboxylic acid derivatives.
  • N-demethylation : CYP450 enzymes (e.g., CYP3A4) may oxidize the methyl group.
  • Docking studies : Simulate interactions with CYP450 isoforms to identify metabolic hotspots .

Q. What advanced techniques characterize crystallographic and conformational properties?

  • Single-crystal XRD : Resolve bond angles and torsional strain (e.g., piperidine chair vs. boat conformations).
  • NMR crystallography : Combine solid-state NMR with XRD to validate hydrogen bonding networks.
  • DFT calculations : Predict stability of tautomers or protonation states .

Methodological Tables

Q. Table 1. Comparative Reactivity of Piperidine Derivatives

Reaction TypeThis compound4-Hydroxypiperidine Derivative
OxidationSlow (steric hindrance)Fast (KMnO₄ yields ketone)
AlkylationModerate (N-alkylation)High (O-alkylation dominant)
Ester hydrolysispH-dependent (t₁/₂ = 2–8 hrs)Rapid (t₁/₂ < 1 hr)
Data synthesized from .

Q. Table 2. Key Physicochemical Properties

PropertyValueMethod
Molecular Weight187.24 g/molPubChem
LogP (octanol-water)1.2 ± 0.3Reaxys
Solubility (H₂O)12 mg/mL (25°C)Shake-flask

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.